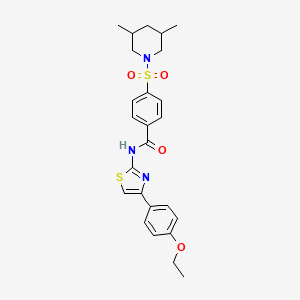
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of complex benzamide derivatives, including those with sulfonyl and thiazolyl groups, typically involves multi-step chemical processes. These may include condensation reactions, cyclization, and functional group transformations. For instance, the synthesis of Co(II) complexes with benzamide derivatives has been reported, providing a basis for understanding the synthesis of complex compounds involving benzamide structures (Gomathi Vellaiswamy & S. Ramaswamy, 2017).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often elucidated using techniques such as X-ray diffraction, FT-IR, and NMR spectroscopy. For example, crystal structure analysis of benzamide derivatives has been performed, revealing hydrogen bonding patterns and molecular configurations (P. Sharma et al., 2016). Such studies are crucial for understanding the three-dimensional arrangement and potential interaction sites of the molecule.
Chemical Reactions and Properties
Benzamide compounds participate in various chemical reactions, including those influenced by their sulfonyl and thiazolyl groups. These reactions can significantly alter their chemical behavior and biological activity. For example, reactions involving sulfonylamines and azirines can lead to the formation of novel structures, highlighting the reactive versatility of benzamide derivatives (I. Tornus, E. Schaumann*, & G. Adiwidjaja, 1996).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and fluorescence, are influenced by their molecular structure. For instance, the fluorescence properties of Co(II) complexes derived from benzamide have been studied, indicating their potential utility in fluorescence-based applications (Gomathi Vellaiswamy & S. Ramaswamy, 2017).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are pivotal in determining the applications of benzamide derivatives. Studies on the synthesis and characterization of such compounds provide insights into their reactivity patterns and functional group compatibility, which are essential for their application in medicinal chemistry and material science (B. Priya et al., 2006).
科学的研究の応用
Antimicrobial and Antifungal Activity
Thiazole derivatives, including those similar to the compound , have been synthesized and evaluated for their antimicrobial properties. These derivatives have shown significant activity against various bacterial and fungal species. For example, some thiazole derivatives have demonstrated substantial antimicrobial activity, particularly when substituted with electron-donating groups like hydroxyl and amino groups. These findings suggest potential applications of such compounds in treating bacterial and fungal infections (Chawla, 2016).
Anticancer Activity
Compounds with thiazole moieties have been explored for their anticancer potential. Some synthesized derivatives have shown proapoptotic activity on melanoma cell lines, indicating their potential as anticancer agents. For instance, certain derivatives have been found to inhibit the growth of melanoma cancer cells with promising IC50 values, suggesting their use in cancer therapy (Yılmaz et al., 2015).
Chemical Synthesis and Characterization
The synthesis and characterization of benzamide derivatives with thiazole components have been a subject of research. Techniques like tritium labeling and X-ray crystallography have been employed to study these compounds. This research contributes to a better understanding of the compound's structure and potential applications in various fields, including medicinal chemistry (Hong et al., 2015).
Biological Studies and Molecular Structures
Further research has involved the study of biological activities and molecular structures of thiazole derivatives. Investigations include antimicrobial, antifungal, and antioxidant activities. Additionally, the study of molecular structures through methods like single crystal X-ray diffraction has provided insights into the properties and potential applications of these compounds in various biological contexts (Karanth et al., 2019).
特性
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4S2/c1-4-32-21-9-5-19(6-10-21)23-16-33-25(26-23)27-24(29)20-7-11-22(12-8-20)34(30,31)28-14-17(2)13-18(3)15-28/h5-12,16-18H,4,13-15H2,1-3H3,(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYHMMPJJBMBLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(CC(C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[1-[2-(trifluoromethyl)phenyl]cyclopropyl]acetamide](/img/structure/B2482195.png)


![(E)-1-((2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazono)methyl)naphthalen-2-ol](/img/structure/B2482200.png)
![(E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-phenylethene-1-sulfonamide](/img/structure/B2482201.png)
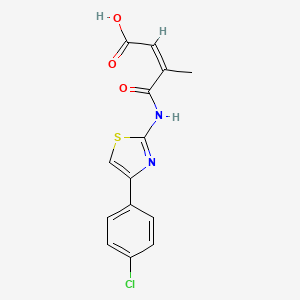
![2-chloro-6-fluoro-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}benzamide](/img/structure/B2482204.png)
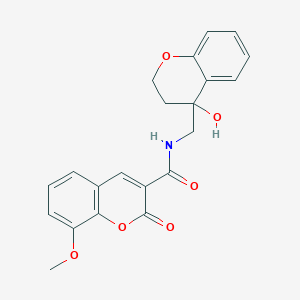

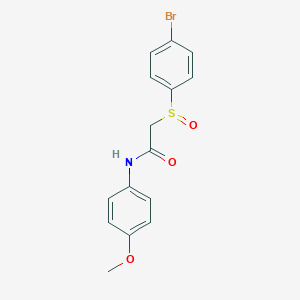

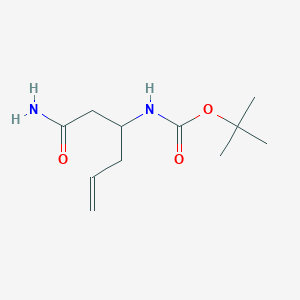
![benzyl 4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B2482212.png)
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2482217.png)